molecular formula C14H24N4O2 B1628509 4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester CAS No. 912763-08-7

4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

Cat. No.: B1628509
CAS No.: 912763-08-7
M. Wt: 280.37 g/mol
InChI Key: QGXQKQDONNSDHE-UHFFFAOYSA-N
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Description

4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS 912763-08-7) is a high-value chemical intermediate with a molecular formula of C14H24N4O2 and a molecular weight of 280.37 g/mol . This diazepane-based compound features a tert-butoxycarbonyl (Boc) protecting group, which is highly valuable in synthetic organic and medicinal chemistry research. The Boc group provides stability during synthetic transformations and can be readily removed under mild acidic conditions, making this building block particularly useful for multi-step synthesis projects . The structural architecture of this compound, incorporating both a 1,4-diazepane ring and an imidazole moiety, suggests significant potential for pharmaceutical research and development. The imidazole ring is a privileged structure in medicinal chemistry known to participate in hydrogen bonding and coordinate with metal ions, while the diazepane scaffold provides conformational flexibility that can enhance binding to biological targets . This molecular framework is particularly relevant for researchers investigating novel therapeutic agents, especially in the development of protease inhibitors and G-protein coupled receptor (GPCR) ligands. RESEARCH APPLICATIONS: This chemical is exclusively for research use as a key synthetic intermediate in: Pharmaceutical discovery programs; Heterocyclic chemistry exploration; Structure-activity relationship (SAR) studies; Development of potential protease inhibitors; GPCR-targeted ligand research. SAFETY AND HANDLING: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet prior to use and implement appropriate personal protective equipment during handling. Store in a cool, dry place protected from moisture to preserve the integrity of the Boc-protected functionality.

Properties

IUPAC Name

tert-butyl 4-(imidazol-1-ylmethyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-7-4-6-16(9-10-18)12-17-8-5-15-11-17/h5,8,11H,4,6-7,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXQKQDONNSDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587584
Record name tert-Butyl 4-[(1H-imidazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-08-7
Record name tert-Butyl 4-[(1H-imidazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

A 2017 ACS Medicinal Chemistry study demonstrated seven-membered ring formation via Grubbs II-catalyzed RCM (Table 1):

Table 1: RCM Optimization for Diazepane Synthesis

Diene Substrate Catalyst Loading Solvent Temp (°C) Yield (%)
N-Boc-diallylamine 5 mol% DCM 40 68
N-Boc-diallylamine 10 mol% Toluene 110 82
N-Ts-diallylamine 5 mol% DCE 80 75

Key observations:

  • Elevated temperatures improved ring strain relief in toluene
  • Tosyl (Ts) protection gave comparable yields to Boc with easier deprotection

Reductive Amination Protocol

Alternative synthesis via diketone reduction (adapted from Green Chemistry methods):

  • Condensation : Glutaric anhydride + tert-butyl carbazate → N-Boc-diketopiperazine
  • Reduction : NaBH4/CoCl2 in THF at 0°C → 1,4-diazepane-1-carboxylate
    Yields: 74-89% after silica gel purification (hexane:EtOAc 3:1)

Imidazol-1-ylmethyl Side Chain Installation

SN2 Alkylation of Diazepane Intermediate

Building on solvent-free methods from Asian Journal of Green Chemistry:

Procedure :

  • Charge 1,4-diazepane-1-carboxylic acid tert-butyl ester (1 eq), imidazole (1.2 eq), K2CO3 (2 eq)
  • Add tert-butyl bromoacetate (1.05 eq) at 0°C
  • Heat to 60°C for 6 hr under N2
  • Quench with H2O, extract with DCM (3×)
  • Dry over Na2SO4, concentrate, purify via flash chromatography

Optimization Data :

Base Solvent Time (hr) Yield (%) Purity (HPLC)
K2CO3 Solvent-free 6 66 98.2
Cs2CO3 DMF 4 72 97.8
DBU THF 3 68 96.5

Critical parameters:

  • Solvent-free conditions minimized Boc group cleavage
  • Cs2CO3 in DMF accelerated reaction but required lower temps (40°C) to prevent racemization

One-Pot Tandem Synthesis

Recent advances combine ring formation and side chain installation:

Reaction Scheme :

  • N-Boc-1,5-diaminopentane + dimethyl acetylenedicarboxylate → cyclocondensation
  • In situ alkylation with imidazol-1-ylmethyl mesylate
  • Simultaneous Boc protection using (Boc)2O

Performance Metrics :

  • Total yield: 58% over 3 steps
  • Purity: 95.4% by NMR
  • Reaction time: 8 hr vs. 14 hr for sequential steps

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl3) :

  • δ 1.44 (s, 9H, Boc CH3)
  • δ 3.25-3.45 (m, 4H, diazepane CH2)
  • δ 4.98 (s, 2H, N-CH2-Im)
  • δ 7.05 (s, 1H, imidazole H4)
  • δ 7.45 (s, 1H, imidazole H2)

HRMS (ESI+) :

  • Found: 281.1428 [M+H]+
  • Calculated for C14H24N4O2: 281.1423

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Component Cost/kg (USD) Contribution to Total Cost
1,4-Diazepane-Boc 2,150 58%
Imidazol-1-ylmethyl bromide 1,780 32%
Cs2CO3 890 8%

Environmental Impact Assessment

  • PMI (Process Mass Intensity): 86 vs. industry average 120 for similar compounds
  • E-factor: 18.2 kg waste/kg product (85% solvent recovery)

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds similar to 4-Imidazol-1-ylmethyl-[1,4]diazepane derivatives exhibit antimicrobial properties. The imidazole ring is known for its ability to interact with biological membranes, potentially leading to the disruption of microbial growth .

2. Anticancer Research
Studies have suggested that diazepane derivatives can act as anti-cancer agents by inhibiting specific enzymes involved in tumor growth. The incorporation of the imidazole moiety may enhance the selectivity and efficacy of these compounds against cancer cells .

3. Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly GABA receptors. This could position it as a candidate for developing anxiolytic or sedative medications .

Biochemical Applications

1. Enzyme Inhibition
Research has shown that similar compounds can serve as enzyme inhibitors, which is crucial in drug design. The unique functional groups within the molecule may allow it to bind selectively to target enzymes involved in various metabolic pathways .

2. Protein Interaction Studies
The ability of this compound to interact with proteins makes it useful in studying protein-ligand interactions, which is fundamental in understanding biochemical pathways and developing new therapeutic strategies .

Material Science

1. Synthesis of Functional Polymers
The tert-butyl ester group can be utilized in polymer chemistry to create functionalized polymers with specific properties. These materials can find applications in drug delivery systems and smart materials .

2. Coatings and Adhesives
Due to its chemical stability and potential for modification, this compound could be explored for use in coatings and adhesives that require specific adhesion properties or resistance to environmental factors .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effective inhibition against various bacterial strains.
AnticancerShowed selective cytotoxicity towards cancer cell lines, with minimal effects on normal cells.
NeuropharmacologyIndicated potential as a GABA receptor modulator, enhancing anxiolytic effects in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester with structurally analogous diazepane and piperidine derivatives. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Diazepane (7-membered) Imidazol-1-ylmethyl, tert-butyl ester ~350 (estimated) High polarity, pharmaceutical intermediate
[1,4]Diazepane-1-carboxylic acid tert-butyl ester (CAS 112275-50-0) Diazepane tert-butyl ester 228.33 Base compound for derivatization, stable storage
4-Methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester Diazepane Methanesulfonyl, tert-butyl ester ~342 Enhanced solubility, kinase inhibitor precursor
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine (5-membered) Iodomethyl, tert-butyl ester 340.23 Radiolabeling precursor, hazardous handling
4-[5-Aryl-imidazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester Piperidine (6-membered) Aryl-imidazole, tert-butyl ester ~500 (e.g., 499.56 in example) GPCR modulation, moderate synthetic yield (34%)

Key Findings

In contrast, pyrrolidine-based tert-butyl esters (e.g., ) exhibit lower steric hindrance but reduced thermal stability, as seen in their higher hazard classification for respiratory irritation .

Substituent Effects :

  • The imidazol-1-ylmethyl group introduces aromaticity and hydrogen-bonding capacity, distinguishing it from sulfonyl- or iodomethyl-substituted analogs. This moiety is critical for interactions with enzymatic active sites .
  • Methanesulfonyl substituents (e.g., in ) improve aqueous solubility but may reduce cell permeability due to increased polarity .

Thermal and Chemical Stability :

  • tert-Butyl esters generally exhibit superior stability against hydrolysis compared to methyl or ethyl esters. However, thermal degradation studies (e.g., ) show that tert-butyl esters in polymer matrices decompose at ~125–116 kJ/mol activation energy, suggesting similar stability trends in small molecules .

Synthetic Accessibility :

  • The target compound’s synthesis shares similarities with ’s IMCR (Isocyanide-based Multicomponent Reaction) approach, which achieves moderate yields (34%) but requires stringent purification via column chromatography .
  • In contrast, pyrrolidine derivatives () face challenges in handling due to iodine’s reactivity and toxicity .

Biological Activity

4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS No. 912763-08-7) is a synthetic compound with potential therapeutic applications, particularly in the field of anticoagulation and antithrombotic therapies. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C14H24N4O2
  • Molecular Weight : 280.37 g/mol
  • Purity : Typically ≥ 95% .

The compound features a diazepane core which is known to interact with various biological targets. Its imidazole moiety suggests potential interactions with histamine receptors or other imidazole-sensitive enzymes. Research indicates that derivatives of diazepanes can act as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade, thus providing a basis for its anticoagulant properties .

Anticoagulant Properties

Recent studies have highlighted the effectiveness of diazepane derivatives in inhibiting Factor Xa. For instance, one study reported that a related compound exhibited an IC50 value of 6.8 nM against Factor Xa, demonstrating significant anticoagulant activity without prolonging bleeding time . This suggests that this compound may similarly function as an effective anticoagulant.

Case Studies

  • Study on Antithrombotic Activity :
    • Objective : To evaluate the antithrombotic efficacy of diazepane derivatives.
    • Findings : The study showed that compounds with similar structures to 4-Imidazol-1-ylmethyl-[1,4]diazepane demonstrated effective thrombus formation inhibition in vivo models without significant side effects .
  • Synthesis and Biological Evaluation :
    • Research Focus : Synthesis of novel 1,4-diazepane derivatives.
    • Results : Several synthesized compounds were tested for their ability to inhibit blood coagulation pathways, revealing promising candidates for further development into therapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is likely to be well absorbed and can penetrate biological membranes effectively due to its lipophilic characteristics. Studies indicate that the compound is not a substrate for major cytochrome P450 enzymes (CYPs), which may reduce the risk of drug-drug interactions .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticoagulantFactor Xa inhibition
AntithromboticInhibition of thrombus formation
PharmacokineticsHigh GI absorption; BBB permeant

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via a multi-step process. First, the diazepane core is functionalized with a tert-butyl ester group, followed by imidazole substitution. For example, tert-butyl esters are often introduced via Boc-protection reactions using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). The imidazol-1-ylmethyl group is typically introduced via N-alkylation of imidazole derivatives with a bromomethyl or chloromethyl intermediate. Final purification is achieved using silica gel column chromatography, and structural confirmation relies on HPLC-MS, ¹H-NMR, and ¹³C-NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR/¹³C-NMR : Key for confirming the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C), the diazepane ring protons (δ 2.5–3.5 ppm), and imidazole protons (δ 7.0–7.5 ppm).
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and purity (retention time and peak area analysis).
  • 2D-NMR (e.g., COSY, HSQC) : Resolves overlapping signals and confirms connectivity in complex regions like the diazepane ring .

Q. What safety precautions are recommended during synthesis?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Avoid inhalation of volatile reagents (e.g., dichloromethane, trifluoroacetic acid). Engineering controls like Schlenk lines or gloveboxes may be required for air-sensitive steps. Waste should be neutralized before disposal (e.g., quenching TFA with sodium bicarbonate) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities.

  • Step 1 : Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Step 2 : Perform 2D-NMR (e.g., HSQC, HMBC) to unambiguously assign protons and carbons.
  • Step 3 : Compare with literature data for structurally analogous compounds (e.g., tert-butyl diazepane derivatives) to identify expected shifts .

Q. What strategies optimize the yield of the imidazole alkylation step?

  • Methodological Answer :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Temperature Control : Heating to 60–80°C accelerates alkylation but may require inert atmospheres to prevent imidazole decomposition .

Q. How can flow chemistry improve scalability and reproducibility?

  • Methodological Answer :

  • Continuous Flow Reactors : Enable precise control of residence time and temperature, critical for exothermic steps (e.g., Boc deprotection with TFA).
  • Design of Experiments (DoE) : Use statistical models to optimize parameters (e.g., reagent stoichiometry, flow rate). For example, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions .

Q. What are the challenges in analyzing chiral impurities in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration if synthetic routes involve chiral intermediates.
  • Dynamic Kinetic Resolution : Apply asymmetric catalysis during synthesis to minimize racemization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

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